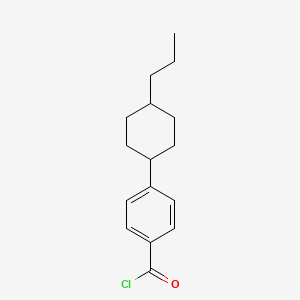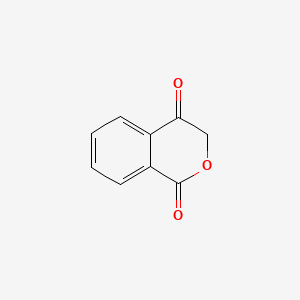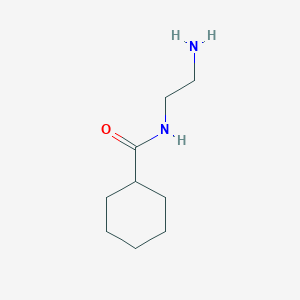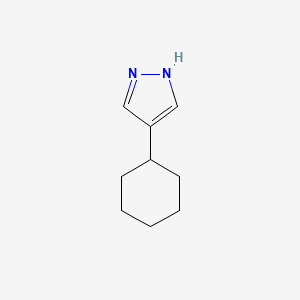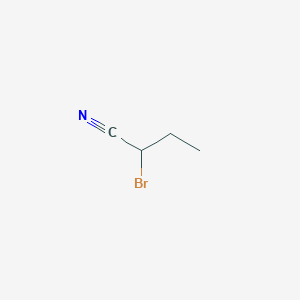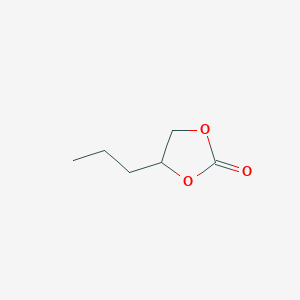
4-丙基-1,3-二氧戊环-2-酮
描述
4-Propyl-1,3-dioxolan-2-one: is an organic compound with the molecular formula C6H10O3 . It belongs to the class of cyclic carbonates and is characterized by a five-membered ring containing two oxygen atoms and one carbonyl group.
科学研究应用
Chemistry: 4-Propyl-1,3-dioxolan-2-one is used as a monomer in the synthesis of polycarbonates and other polymers. Its cyclic structure imparts unique properties to the resulting polymers, such as enhanced thermal stability and mechanical strength .
Biology and Medicine: In biological research, derivatives of 4-propyl-1,3-dioxolan-2-one are studied for their potential as enzyme inhibitors or as building blocks for bioactive molecules .
Industry: The compound is utilized in the production of specialty chemicals and materials, including coatings, adhesives, and sealants. Its reactivity and stability make it suitable for various industrial applications .
作用机制
Target of Action
4-Propyl-1,3-dioxolan-2-one is a type of dioxolane, a class of organic compounds containing the dioxolane ring . Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol It’s worth noting that dioxolanes are often used as solvents and co-monomers in polyacetals .
Mode of Action
Dioxolanes, in general, are known to interact with their targets through the formation of acetal bridges . The extent of this interaction can vary depending on the nature of the aldehyde or ketone employed for protection .
Biochemical Pathways
It’s worth noting that dioxolanes are often used in the synthesis of polylactic acid (pla), a biodegradable polymer derived from renewable sources . The polymerization of 1,3-dioxolan-4-ones, such as 4-Propyl-1,3-dioxolan-2-one, is often carried out using p-toluenesulfonic acid as the most efficient Brønsted acid catalyst .
Result of Action
It’s worth noting that the polymerization of 1,3-dioxolan-4-ones, such as 4-propyl-1,3-dioxolan-2-one, results in materials with high retention of stereochemistry, good dispersity of molecular weights, and good thermal properties .
Action Environment
It’s worth noting that the polymerization of 1,3-dioxolan-4-ones, such as 4-propyl-1,3-dioxolan-2-one, is often carried out under specific conditions, such as the presence of a brønsted acid catalyst . These conditions could potentially influence the compound’s action and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: 4-Propyl-1,3-dioxolan-2-one can be synthesized through the reaction of propyl alcohol with ethylene carbonate in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the cyclic carbonate ring .
Industrial Production Methods: In industrial settings, the production of 4-propyl-1,3-dioxolan-2-one may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. Catalysts such as p-toluenesulfonic acid or other Brønsted acids are often used to enhance the reaction rate and yield .
化学反应分析
Types of Reactions: 4-Propyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
相似化合物的比较
Ethylene carbonate: Another cyclic carbonate with similar reactivity but a smaller ring size.
Propylene carbonate: Similar in structure but with a methyl group instead of a propyl group.
1,3-Dioxolan-4-one: A related compound with a different substitution pattern on the ring.
Uniqueness: 4-Propyl-1,3-dioxolan-2-one is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to ethylene carbonate and propylene carbonate can influence its solubility, reactivity, and the properties of polymers derived from it .
属性
IUPAC Name |
4-propyl-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-3-5-4-8-6(7)9-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXJVUDWWLIGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548405 | |
| Record name | 4-Propyl-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89489-56-5 | |
| Record name | 4-Propyl-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


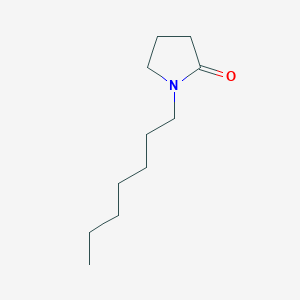
![Isoxazolo[5,4-B]pyridine-3-acetonitrile](/img/structure/B1610712.png)


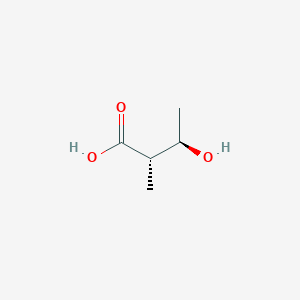
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol](/img/structure/B1610719.png)


